6-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine
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Overview
Description
6-Fluoro-3’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Functional Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, methoxylation can be achieved using methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of 6-Fluoro-3’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield purification techniques to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Fluoro-3’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-Fluoro-3’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybiphenyl: Similar structure but lacks the fluorine and amine groups.
4-Fluoro-4’-methylbiphenyl: Similar structure but lacks the methoxy and amine groups.
3-Fluoro-4-methoxyaniline: Similar structure but lacks the biphenyl core.
Uniqueness
6-Fluoro-3’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-fluoro-5-(3-methoxyphenyl)-2-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-9-6-13(15)12(8-14(9)16)10-4-3-5-11(7-10)17-2/h3-8H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDYGCAYKMUXBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C2=CC(=CC=C2)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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